3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one
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Overview
Description
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one is a compound that integrates the structural features of both triazole and chromenone moieties. The triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable component in medicinal chemistry . The chromenone structure is often associated with various biological activities, including anti-inflammatory and anticancer properties .
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in biological systems .
Mode of Action
It’s worth noting that triazole compounds can exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions can facilitate the binding of triazole derivatives with their targets .
Biochemical Pathways
Some triazole compounds have been found to have physiological activity as plant growth regulators, influencing the levels of endogenous hormones .
Pharmacokinetics
It’s important to note that the unique structure of the triazole ring can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Some triazole compounds have been reported to show broad biological activities both in agrichemistry and pharmacological chemistry .
Action Environment
It’s worth noting that the stability and ability of triazole compounds to bind “privileged structures” through hydrogen-bonding can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one typically involves a multi-step process. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring, followed by the incorporation of the azetidine and chromenone moieties . The reaction conditions often require the use of copper(I) catalysts and can be performed in aqueous media to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its ability to interact with biological targets.
Medicine: Investigated for its anticancer, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3-Triazol-1-yl)benzamides: Known for their chloride transport activity and low toxicity.
(1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives: Exhibits antifungal, antimicrobial, and antiviral activities.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Used in energetic materials.
Uniqueness
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one is unique due to its combination of triazole, azetidine, and chromenone moieties, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
The compound 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one is a hybrid molecule that combines the structural motifs of triazole and coumarin. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical formula for the compound is C14H14N4O3. The structure consists of a coumarin moiety linked to a triazole via an azetidine carbonyl group.
Anticancer Activity
Research has demonstrated that derivatives containing both triazole and coumarin structures exhibit notable anticancer properties. For instance, a study evaluated various 4-(1,2,3-triazol-1-yl)coumarin conjugates against human cancer cell lines (MCF-7, SW480, A549) and found that many derivatives displayed significant antiproliferative effects. Compound 23 from this series notably induced apoptosis and arrested the G2/M phase of the cell cycle in treated cancer cells .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
23 | MCF-7 | 15.0 | Apoptosis induction |
23 | SW480 | 12.5 | Cell cycle arrest |
23 | A549 | 10.0 | Apoptosis induction |
Enzyme Inhibition
Another significant aspect of the compound's biological activity is its potential as an inhibitor of lysine-specific demethylase 1 (LSD1) . In a study focusing on coumarin–triazole hybrids, certain compounds showed potent inhibition with an IC50 value as low as 0.39 μM , indicating strong activity compared to standard inhibitors . This inhibition can lead to increased levels of histone methylation marks associated with active transcription, suggesting a mechanism for modulating gene expression relevant to cancer therapy.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been documented. For example, derivatives featuring triazole rings have shown activity against various bacterial strains. A study reported that these compounds had minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml against Escherichia coli and other pathogens . While specific data on the target compound is limited, its structural relatives indicate potential antimicrobial properties.
Case Studies
Several case studies have highlighted the biological relevance of compounds similar to This compound :
- Coumarin–Triazole Hybrids : A series of hybrids were synthesized and evaluated for their anticancer activity. The study revealed that modifications at specific positions significantly influenced biological potency.
- LSD1 Inhibition : The synthesis of coumarin–triazole–dithiocarbamate hybrids demonstrated that structural variations could enhance selectivity and potency against LSD1, suggesting a pathway for developing targeted cancer therapies.
Properties
IUPAC Name |
3-[3-(triazol-1-yl)azetidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-14(18-8-11(9-18)19-6-5-16-17-19)12-7-10-3-1-2-4-13(10)22-15(12)21/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWNLLFLBDBITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.